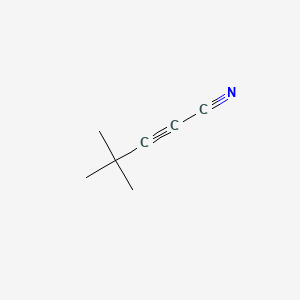
4,4-dimethylpent-2-ynenitrile
描述
4,4-Dimethylpent-2-ynenitrile is an organic compound with the molecular formula C7H9N It is a nitrile derivative characterized by the presence of a cyano group (-C≡N) attached to a pent-2-yne backbone with two methyl groups at the fourth carbon position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-dimethylpent-2-ynenitrile typically involves the reaction of 4,4-dimethylpent-2-yne with a suitable nitrile source. One common method is the nucleophilic addition of a cyanide ion to the alkyne. This reaction can be catalyzed by a base such as sodium amide (NaNH2) in liquid ammonia, which facilitates the formation of the nitrile group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings.
化学反应分析
Types of Reactions
4,4-Dimethylpent-2-ynenitrile undergoes various chemical reactions, including:
Nucleophilic Addition: The compound can react with nucleophiles such as amines and alcohols to form corresponding adducts.
Oxidation: Oxidative reactions can convert the alkyne group into a diketone or carboxylic acid.
Reduction: Reduction of the nitrile group can yield primary amines.
Substitution: The compound can undergo substitution reactions where the cyano group is replaced by other functional groups.
Common Reagents and Conditions
Nucleophilic Addition: Reagents such as ethane-1,2-dithiol in the presence of a base.
Oxidation: Reagents like potassium permanganate (KMnO4) or ozone (O3).
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas (H2).
Substitution: Halogenating agents like thionyl chloride (SOCl2).
Major Products
Nucleophilic Addition: Formation of vinylic carbanions and subsequent cyclization products.
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of halogenated derivatives.
科学研究应用
4,4-Dimethylpent-2-ynenitrile has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and as a probe in biochemical studies.
Medicine: Explored for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 4,4-dimethylpent-2-ynenitrile involves its interaction with various molecular targets. For example, in nucleophilic addition reactions, the compound acts as an electrophile, with the cyano group facilitating the attack by nucleophiles. The pathways involved in its reactions depend on the specific conditions and reagents used.
相似化合物的比较
Similar Compounds
4-Pentynenitrile: Similar structure but lacks the two methyl groups at the fourth carbon position.
4,4-Dimethyl-2-pentynenitrile: Another isomer with a different arrangement of the cyano group and alkyne.
4,4-Dimethyl-3-oxopentanamide: Contains a ketone group instead of a nitrile.
Uniqueness
4,4-Dimethylpent-2-ynenitrile is unique due to its specific structural arrangement, which imparts distinct reactivity and properties compared to its analogs. The presence of the two methyl groups at the fourth carbon position influences its steric and electronic characteristics, making it a valuable compound in various synthetic and research applications.
属性
IUPAC Name |
4,4-dimethylpent-2-ynenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N/c1-7(2,3)5-4-6-8/h1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXIPPPLLWFZRCH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C#CC#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90212579 | |
| Record name | 2-Pentynonitrile, 4,4-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90212579 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
107.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63212-76-0 | |
| Record name | 2-Pentynonitrile, 4,4-dimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063212760 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Pentynonitrile, 4,4-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90212579 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


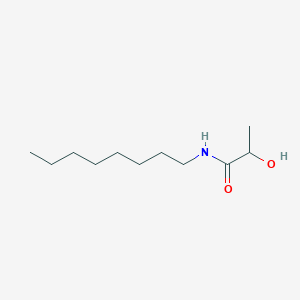
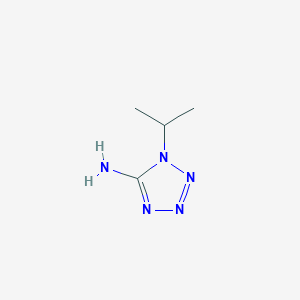

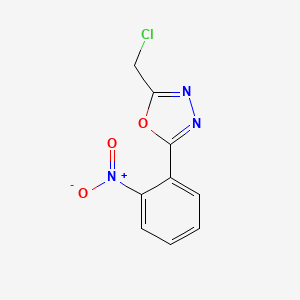

![(2S)-2-[(4-chlorophenyl)formamido]propanoic acid](/img/structure/B3385404.png)
![Benzenamine, 2-[(2-bromophenyl)thio]-](/img/structure/B3385410.png)

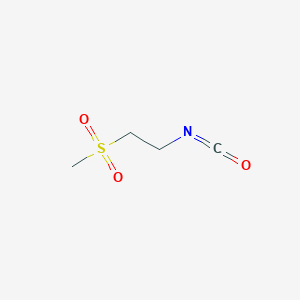

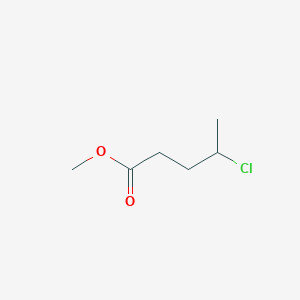
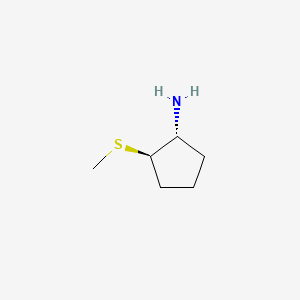
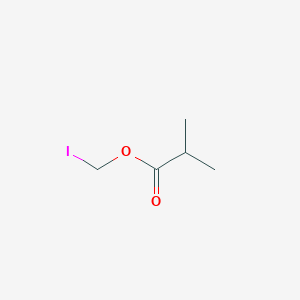
![1-Chloro-3-[(propan-2-yl)oxy]propan-2-one](/img/structure/B3385465.png)
